molecular formula C61H95NO14Si3 B13829874 Docetaxel 2',7,10-Tris(triethylsilyl) Ether

Docetaxel 2',7,10-Tris(triethylsilyl) Ether

Cat. No.: B13829874
M. Wt: 1150.7 g/mol
InChI Key: XSQXFFURSFNBNG-DSZMJJOHSA-N
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Description

Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer . This compound is characterized by the presence of three triethylsilyl groups attached to the Docetaxel molecule, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether typically involves the protection of hydroxyl groups in the Docetaxel molecule using triethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ethers. The general reaction scheme can be summarized as follows:

    Starting Material: Docetaxel

    Reagents: Triethylsilyl chloride, imidazole or pyridine

    Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature

    Product: Docetaxel 2’,7,10-Tris(triethylsilyl) Ether

Industrial Production Methods

Industrial production of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Docetaxel 2’,7,10-Tris(triethylsilyl) Ether can undergo various chemical reactions, including:

    Oxidation: The triethylsilyl groups can be oxidized to form silanols.

    Reduction: Reduction of the ester groups can lead to the formation of alcohols.

    Substitution: The triethylsilyl groups can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Oxidation: Formation of silanols.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized derivatives of Docetaxel.

Comparison with Similar Compounds

Similar Compounds

    Docetaxel: The parent compound, widely used in cancer therapy.

    Paclitaxel: Another chemotherapeutic agent with a similar mechanism of action.

    Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy in certain cancers.

Uniqueness

Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is unique due to the presence of triethylsilyl groups, which can enhance its chemical stability and potentially improve its pharmacokinetic properties . This modification may also reduce the compound’s susceptibility to metabolic degradation, leading to prolonged activity in the body .

Properties

Molecular Formula

C61H95NO14Si3

Molecular Weight

1150.7 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C61H95NO14Si3/c1-18-77(19-2,20-3)74-45-37-46-60(39-69-46,72-41(11)63)51-53(71-54(65)43-35-31-28-32-36-43)61(68)38-44(40(10)47(58(61,15)16)49(52(64)59(45,51)17)75-78(21-4,22-5)23-6)70-55(66)50(76-79(24-7,25-8)26-9)48(42-33-29-27-30-34-42)62-56(67)73-57(12,13)14/h27-36,44-46,48-51,53,68H,18-26,37-39H2,1-17H3,(H,62,67)/t44-,45-,46+,48-,49+,50+,51-,53-,59+,60-,61+/m0/s1

InChI Key

XSQXFFURSFNBNG-DSZMJJOHSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C

Origin of Product

United States

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